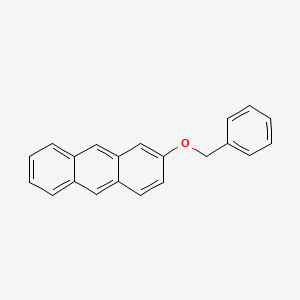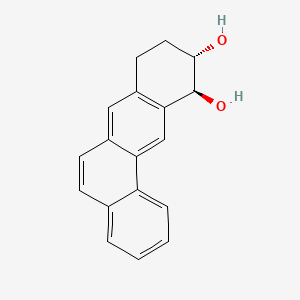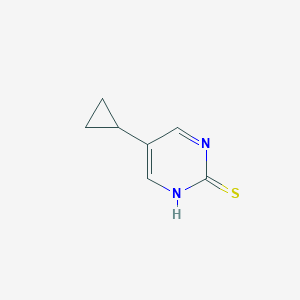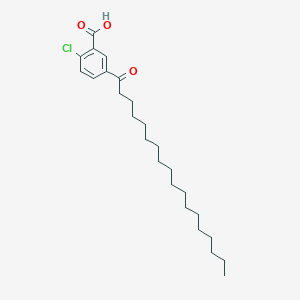![molecular formula C20H40N2O6 B14347185 Bis[3-(diethylamino)-2-hydroxypropyl] hexanedioate CAS No. 96300-19-5](/img/structure/B14347185.png)
Bis[3-(diethylamino)-2-hydroxypropyl] hexanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[3-(diethylamino)-2-hydroxypropyl] hexanedioate is a chemical compound with a complex structure that includes diethylamino and hydroxypropyl groups attached to a hexanedioate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis[3-(diethylamino)-2-hydroxypropyl] hexanedioate typically involves the reaction of hexanedioic acid with 3-(diethylamino)-2-hydroxypropyl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of advanced purification techniques such as distillation and crystallization ensures the final product meets the required purity standards.
Analyse Chemischer Reaktionen
Types of Reactions
Bis[3-(diethylamino)-2-hydroxypropyl] hexanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The diethylamino and hydroxypropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
Bis[3-(diethylamino)-2-hydroxypropyl] hexanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a component of pharmaceutical formulations.
Industry: It is used in the manufacture of specialty chemicals, polymers, and coatings due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Bis[3-(diethylamino)-2-hydroxypropyl] hexanedioate involves its interaction with specific molecular targets and pathways. The diethylamino and hydroxypropyl groups play a crucial role in its reactivity and binding affinity to various biological molecules. These interactions can modulate enzyme activity, alter cellular signaling pathways, and influence the compound’s overall biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexanedioic acid, bis(2-ethylhexyl) ester: This compound has a similar hexanedioate backbone but different substituents, leading to distinct chemical properties and applications.
Hexanedioic acid, bis(2-methylpropyl) ester: Another similar compound with variations in the substituent groups, affecting its reactivity and uses.
Uniqueness
Bis[3-(diethylamino)-2-hydroxypropyl] hexanedioate is unique due to the presence of both diethylamino and hydroxypropyl groups, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
96300-19-5 |
|---|---|
Molekularformel |
C20H40N2O6 |
Molekulargewicht |
404.5 g/mol |
IUPAC-Name |
bis[3-(diethylamino)-2-hydroxypropyl] hexanedioate |
InChI |
InChI=1S/C20H40N2O6/c1-5-21(6-2)13-17(23)15-27-19(25)11-9-10-12-20(26)28-16-18(24)14-22(7-3)8-4/h17-18,23-24H,5-16H2,1-4H3 |
InChI-Schlüssel |
OLGXRMFILDVWEW-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC(COC(=O)CCCCC(=O)OCC(CN(CC)CC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,1',1''-{[3-Chloro-2-(hexadecyloxy)propoxy]methanetriyl}tribenzene](/img/structure/B14347121.png)


![S-Butyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14347145.png)

![4-({[4'-(Octyloxy)[1,1'-biphenyl]-4-yl]oxy}methyl)benzonitrile](/img/structure/B14347154.png)

![Ethyl 1-azabicyclo[3.2.2]nonane-2-carboxylate](/img/structure/B14347165.png)
![4-(Acetyloxy)-3-[(acetyloxy)methyl]-2-methylidenebutyl acetate](/img/structure/B14347170.png)



